trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 is a deuterated derivative of trans-4-phenyl-3-buten-2-one, a compound known for its unique structure and properties. The molecular formula of trans-4-phenyl-3-buten-2-one is C10H10O, and its molecular weight is approximately 146.19 g/mol. This compound features a conjugated system with a double bond between the carbon atoms at positions 3 and 4, contributing to its reactivity and biological activity. It is often referred to by various synonyms including trans-benzalacetone and trans-benzylideneacetone .
The compound appears as a light yellow crystalline solid with a melting point ranging from 39 to 42 °C and a boiling point of approximately 260 to 262 °C. It is soluble in organic solvents such as alcohol but has limited solubility in water .
The enthalpy of reaction for certain transformations of this compound has been documented, indicating its thermodynamic properties .
trans-4-Phenyl-3-buten-2-one exhibits significant biological activities, particularly as an inhibitor of phospholipase A2 (EC 3.1.1.4), an enzyme involved in inflammatory processes in insects such as the diamondback moth. This inhibition suggests potential applications in pest control by disrupting lipid metabolism in target organisms .
Additionally, the compound has shown mutagenic properties under certain conditions, indicating that it may have implications for safety and toxicity assessments in biological studies .
Several synthetic routes exist for producing trans-4-Phenyl-3-buten-2-one:
trans-4-Phenyl-3-buten-2-one is utilized in various fields:
Studies on trans-4-Phenyl-3-buten-2-one have focused on its interactions within biological systems, particularly regarding its metabolic pathways and enzyme inhibition mechanisms. The formation of metabolites such as trans-4-(4-hydroxyphenyl)-3-buten-2-one highlights its potential effects on mammalian systems and provides insight into its pharmacokinetics .
Several compounds share structural similarities with trans-4-Phenyl-3-buten-2-one:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Benzylideneacetone | C10H10O | Inhibitor of phospholipase A2 |
Acetocinnamone | C10H10O | Antimicrobial properties |
Methyl styryl ketone | C10H10O | Potential anti-cancer activity |
While many compounds share similar structures, trans-4-Phenyl-3-buten-2-one is distinguished by its specific enzyme inhibition capabilities and unique metabolic pathways, making it particularly relevant in both agricultural and pharmaceutical contexts. Its deuterated form (trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4) allows for more precise studies in metabolic tracking due to the distinct isotopic labeling .
This comprehensive overview highlights the significance of trans-4-Phenyl-3-buten-2-one in chemical research and applications while underscoring its unique properties compared to similar compounds.
Flammable;Irritant;Health Hazard